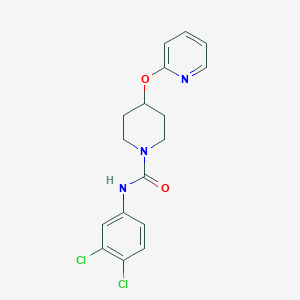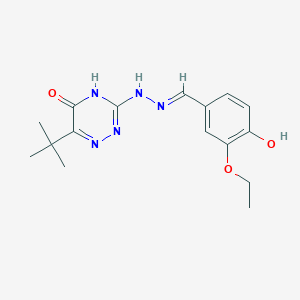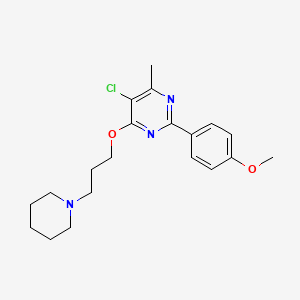![molecular formula C19H15FN4O B2452860 7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477888-50-9](/img/structure/B2452860.png)
7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It consists of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Attached to this core is a 2-fluoro-1,1’-biphenyl group , another type of aromatic compound. The two parts are connected by an ethyl (two-carbon) linker.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic core. The 2-fluoro-1,1’-biphenyl part of the molecule would likely exhibit the typical planar structure of aromatic compounds . The 1,2,4-triazolo[1,5-a]pyrimidine core would also be planar and aromatic .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the fluorine atom. The 2-fluoro-1,1’-biphenyl moiety could potentially undergo reactions at the carbon-fluorine bond. The 1,2,4-triazolo[1,5-a]pyrimidine core could also participate in various reactions due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The fluorine atom could potentially form hydrogen bonds with other molecules, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Fluorophore Development
- Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores : Research by Zhang et al. (2019) explored the Rh(III)-catalyzed oxidative C-H/C-H cross-coupling of [1,2,4]triazolo[1,5-a]pyrimidines with indoles and pyrroles, leading to the development of novel ESIPT fluorophores. This offers opportunities for rapid assembly of a large library of these compounds (Zhang et al., 2019).
Antimicrobial Applications
- Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showing promising antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
Antioxidant Properties
- Antioxidant Activity of Cu(II) Complexes : Chkirate et al. (2020) studied Cu(II) coordination complexes with 1,2,4-triazolo[1,5-a]pyrimidine derivatives, revealing significant antioxidant properties. This highlights potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2020).
Cancer Research
- Potential in Cancer Treatment : Sert et al. (2020) investigated a synthesized compound based on 1,2,4-triazolo[1,5-a]pyrimidine for potential cancer treatment applications, demonstrated through molecular docking analyses indicating its effectiveness as a cancer inhibitor (Sert et al., 2020).
Tuberculosis Treatment
- Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. These compounds showed notable tuberculostatic activity, providing insights for tuberculosis treatment (Titova et al., 2019).
Zukünftige Richtungen
The compound “7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine” could potentially be explored for its biological activity, given the known activities of similar compounds . Further studies could also investigate its physical and chemical properties in more detail, as well as potential methods for its synthesis.
Eigenschaften
IUPAC Name |
7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13(18-9-10-21-19-22-12-23-24(18)19)25-15-7-8-16(17(20)11-15)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLAFHVJAMNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)
![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)



![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2452794.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)


